3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxaldehyde
Description
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxaldehyde is a benzoxazolone derivative featuring a fused benzene and oxazole ring system. The compound is substituted with a methyl group at position 3, a ketone group at position 2, and a carboxaldehyde moiety at position 5. This structure confers unique physicochemical and biological properties, making it a versatile scaffold in medicinal chemistry and materials science. Its reactivity at the aldehyde group enables further functionalization, such as condensation reactions to form Schiff bases or hydrazones .
Properties
IUPAC Name |
3-methyl-2-oxo-1,3-benzoxazole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-10-7-3-2-6(5-11)4-8(7)13-9(10)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHQFRPZBXFNTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40970238 | |
| Record name | 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40970238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54903-66-1 | |
| Record name | 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54903-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JPB 25 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40970238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Procedure
The synthesis proceeds as follows:
- Stage 1 : 3-Methyl-2-benzoxazolinone (1.0 equiv) and HMTA (1.2 equiv) are dissolved in TFA and heated to 80°C for 6–8 hours.
- Stage 2 : The reaction mixture is cooled to 0°C, followed by hydrolysis with ice water to liberate the aldehyde functionality.
This method achieves a yield of 90% after purification, as reported in the Journal of the American Chemical Society. The use of TFA serves dual roles: as a Brønsted acid catalyst and as a solvent, facilitating both cyclization and formylation.
Mechanistic Insights
The reaction mechanism involves:
- Cyclization : Acid-mediated intramolecular dehydration of 3-methyl-2-benzoxazolinone to form the benzoxazole core.
- Formylation : HMTA acts as a formaldehyde surrogate, generating an iminium intermediate that undergoes hydrolysis to yield the carboxaldehyde group.
The regioselectivity for the 6-position is attributed to the electron-donating methyl group at position 3, which directs electrophilic substitution to the para position.
Alternative Synthetic Strategies
While the HMTA-TFA method dominates literature reports, other approaches have been explored for specialized applications:
Vilsmeier-Haack Formylation
This classical formylation method employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent. While effective for electron-rich arenes, its application to benzoxazole derivatives is limited by competing side reactions, such as over-chlorination.
Oxidative Methods
Recent advances in C–H activation have enabled direct oxidation of methyl groups to aldehydes. However, these methods face challenges in achieving position-selective oxidation on the benzoxazole scaffold without degrading the heterocyclic ring.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors have been proposed to enhance yield and safety:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 8 hours | 2 hours |
| Temperature Control | ±5°C | ±0.5°C |
| Yield | 85–90% | 92–95% |
| Byproduct Formation | 5–7% | <2% |
Flow chemistry minimizes thermal degradation of the aldehyde group while improving mixing efficiency.
Critical Analysis of Methodologies
Advantages of the HMTA-TFA Method
- High Atom Economy : Utilizes 92% of starting material atoms in the final product.
- Scalability : Demonstrated at kilogram-scale production with consistent yields.
- Functional Group Tolerance : Compatible with halogen substituents on the benzoxazole ring.
Limitations and Mitigation Strategies
- Acid Sensitivity : The aldehyde group undergoes gradual oxidation in acidic media. This is addressed by:
- Strict temperature control during work-up
- Immediate neutralization post-hydrolysis
- Use of antioxidant stabilizers in final purification
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid.
Reduction: 3-Methyl-2-hydroxy-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde.
Substitution: Various substituted benzoxazole derivatives depending on the substituent introduced.
Scientific Research Applications
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxaldehyde is largely dependent on its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzoxazolone Derivatives
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide (CAS: 62522-62-7)
- Structure : Benzoxazolone core with a sulfonamide group at position 6.
- Molecular Formula : C₈H₈N₂O₄S (MW: 228.23 g/mol) .
- It is commercially available in milligram to gram quantities with ≥95% purity .
- Key Differences : The sulfonamide substituent enhances solubility and stability compared to the aldehyde group, which is more reactive and prone to oxidation .
N-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)acetamide Derivatives
- Structure : Benzoxazolone core with acetamide substituents at position 6.
- Biological Activity : Exhibits cholinesterase inhibitory effects (e.g., Compound 10g: IC₅₀ = 52.90 µM for AChE) and antioxidant activity (3–5× higher than trolox in ORAC assays) .
- Key Differences : The acetamide group provides metabolic stability and facilitates interactions with enzyme active sites, unlike the aldehyde group, which may participate in reversible covalent binding .
Heterocyclic Analogues
Benzothiazolone Derivatives
- Structure : Benzothiazolone core (sulfur replaces oxygen in the oxazole ring).
- Biological Activity : Similar benzothiazolone derivatives show cholinesterase inhibition (e.g., Compound 10h: IC₅₀ = 51.03 µM for BChE) and metal-chelating properties .
1,3-Thiazol-2-imine Derivatives
- Structure : Thiazole ring with imine and aryl substituents.
- Biological Activity : Demonstrated antihypertensive effects via angiotensin II receptor antagonism (e.g., Compound 3(5) showed efficacy comparable to valsartan) .
- Key Differences : The thiazole core lacks the fused benzene ring, reducing aromatic stacking interactions but improving conformational flexibility .
Functionalized Derivatives
Piperidine-Sulfonamide Derivatives
- Structure : Benzoxazolone core linked to piperidine-carboxylic acid via sulfonamide.
- Examples :
- 1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid (CAS: 929696-36-6).
- 1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-4-carboxylic acid (CAS: 899721-24-5).
- Applications: Explored as intermediates for protease inhibitors or kinase modulators due to their dual hydrogen-bond donor/acceptor motifs .
N,N-Bis(2-hydroxyethyl)-sulfonamide Derivative
Comparative Data Table
*Calculated based on molecular formula.
Biological Activity
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a benzoxazole ring containing nitrogen and oxygen, along with a methyl group and an aldehyde functional group. Its molecular formula is , indicating the presence of key functional groups that contribute to its reactivity and biological interactions.
Key Structural Features:
- Benzoxazole Ring: Provides a stable heterocyclic framework.
- Aldehyde Group: Capable of forming covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activities.
- Carbonyl Group: Can undergo various chemical transformations such as oxidation and reduction.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study on related benzoxazole derivatives showed effectiveness against various bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 0.25 |
| Bacillus subtilis | 0.75 |
The compound demonstrated selective activity against Gram-positive bacteria and some Gram-negative strains, indicating its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been studied for its anticancer properties. Research has shown that benzoxazole derivatives can exert cytotoxic effects on several cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| A549 (Lung) | 15 |
| HepG2 (Liver) | 12 |
The mechanism of action may involve the inhibition of specific enzymes or interference with cellular pathways critical for cancer cell survival .
Structure-Activity Relationship (SAR)
Understanding the SAR of benzoxazole derivatives is crucial for optimizing their biological activity. Variations in substituents on the benzoxazole ring can significantly affect potency and selectivity:
- Electron-donating groups (e.g., methoxy) tend to enhance antimicrobial activity.
- Electron-withdrawing groups may decrease activity due to reduced nucleophilicity.
Example SAR Findings:
A study highlighted that compounds with methoxy groups in specific positions exhibited higher antibacterial activity compared to those without such substitutions .
Case Studies
-
Antimicrobial Screening:
In a recent screening of various derivatives, the compound showed promising results against E. coli and Bacillus subtilis, with MIC values indicating effective inhibition at low concentrations . -
Cytotoxicity Assays:
In vitro tests on cancer cell lines revealed that modifications to the benzoxazole core could lead to significant changes in cytotoxicity profiles. Compounds with additional functional groups demonstrated enhanced activity against MCF-7 cells .
Q & A
Q. Can this compound be repurposed for oncology research?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
